Diatretyne 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is produced by the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . This compound has a molecular formula of C8H3NO2 and a molecular weight of 145.11 . Diatretyne 2 is known for its antibiotic properties and has been the subject of various scientific studies.
Preparation Methods
The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the isolation of the compound from the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . The synthetic route involves the reaction of specific precursors under controlled conditions to yield this compound. The compound is typically obtained as short needles from ether and light petroleum, with a decomposition point of 179-180°C . It is soluble in most organic solvents except hexane and dissolves slowly in sodium carbonate solution .
Chemical Reactions Analysis
Diatretyne 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Diatretyne 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyacetylenic nitriles. In biology, its antibiotic properties make it a valuable compound for studying microbial resistance and developing new antibiotics . In medicine, this compound is being explored for its potential therapeutic applications, including its use as an antibiotic agent . In industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .
Mechanism of Action
The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets and pathways. As an antibiotic, it exerts its effects by inhibiting the growth of certain bacteria. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein synthesis .
Comparison with Similar Compounds
Diatretyne 2 is unique compared to other similar compounds due to its specific structure and antibiotic properties. Similar compounds include other polyacetylenic nitriles such as nudic acid B and diatretyne nitrile . These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
CAS No. |
1402-35-3 |
---|---|
Molecular Formula |
C8H3NO2 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(E)-7-cyanohept-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |
InChI Key |
DMGKNZBGIHCAMP-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC#N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC#N |
melting_point |
179 - 180 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.